(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane
CAS No.:
Cat. No.: VC18137933
Molecular Formula: C8H14F3NO3
Molecular Weight: 229.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14F3NO3 |
|---|---|
| Molecular Weight | 229.20 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
| Standard InChI | InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
| Standard InChI Key | NCSJLZBMIHPPLI-YFKPBYRVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
Introduction
Structural and Physicochemical Properties
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane possesses a molecular formula of CHFNO and a molecular weight of 229.20 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a chiral hydroxypropyl backbone, and a trifluoromethyl group, which collectively influence its reactivity and stability. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 229.20 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC@@HO |
| Boiling Point | Not reported |
| Water Solubility | Low (hydrophobic trifluoromethyl group) |
The trifluoromethyl group contributes to the molecule’s hydrophobicity and electron-withdrawing effects, stabilizing reaction intermediates during nucleophilic substitutions. The Boc group protects the amine functionality, enabling selective reactions at the hydroxyl or other sites .
Synthesis and Reaction Optimization
The synthesis of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane involves multi-step protocols requiring precise control over reaction conditions. A typical route includes:
-
Protection of the Amine: Introduction of the Boc group to the amine precursor under anhydrous conditions, often using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine.
-
Hydroxylation and Fluorination: Sequential reactions to introduce the hydroxy and trifluoromethyl groups. Acidic media (pH 4–6) enhance the nucleophilicity of the hydroxyl group, facilitating substitutions.
-
Chiral Resolution: Use of chiral catalysts or chromatography to isolate the (S)-enantiomer, critical for biological activity .
Key challenges include minimizing racemization and side reactions. For example, the electron-withdrawing trifluoromethyl group can destabilize intermediates, necessitating low temperatures (0–5°C) during critical steps. Yields are optimized by adjusting stoichiometry and employing high-purity reagents.
Biological Activity and Mechanism
The biological relevance of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane stems from its interactions with enzymes and receptors. The trifluoromethyl group induces dipole moments that enhance binding to hydrophobic pockets, while the hydroxyl and carbamate groups participate in hydrogen bonding .
Metabolic Stability
Fluorination often reduces metabolic degradation by cytochrome P450 enzymes, extending the half-life of drug candidates. This property is leveraged in prodrug designs where the Boc group is enzymatically cleaved in vivo to release active amines.
Applications in Pharmaceutical Synthesis
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is a versatile building block in medicinal chemistry. Notable applications include:
Intermediate for Antiviral Agents
The compound’s chiral center and fluorine atoms make it valuable in synthesizing nucleoside analogues. For example, trifluorolactic acid derivatives—prepared from similar epoxides —are precursors for antiviral drugs targeting RNA polymerases.
Peptide Mimetics
The Boc-protected amine and hydroxyl groups enable incorporation into peptide chains, mimicking natural amino acids. Fluorinated peptides exhibit improved membrane permeability and resistance to proteolysis .
Kinase Inhibitors
Fluorinated scaffolds are prominent in kinase inhibitor development. The compound’s ability to stabilize transition states aligns with strategies for targeting ATP-binding pockets in oncogenic kinases .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume